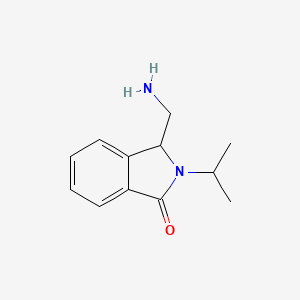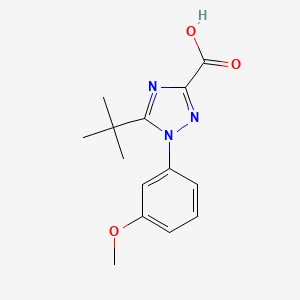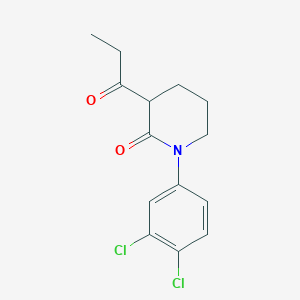
3-(4,4-Diethylpyrrolidin-3-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4,4-Diethylpyrrolidin-3-yl)phenol: is an organic compound characterized by a phenolic group attached to a pyrrolidine ring, which is further substituted with two ethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4-Diethylpyrrolidin-3-yl)phenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution of a suitable phenol derivative with a pyrrolidine derivative. The reaction typically requires a strong base, such as sodium hydride or potassium tert-butoxide, and is conducted in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran .
Another approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the pyrrolidine ring is coupled with a halogenated phenol under palladium catalysis . This method offers mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic aromatic substitution or Suzuki-Miyaura coupling reactions. The choice of method depends on the availability of starting materials and the desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
化学反应分析
Types of Reactions
3-(4,4-Diethylpyrrolidin-3-yl)phenol undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenolic group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones and related compounds.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
科学研究应用
3-(4,4-Diethylpyrrolidin-3-yl)phenol has several scientific research applications:
作用机制
The mechanism of action of 3-(4,4-Diethylpyrrolidin-3-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions . These interactions can modulate the activity of the target protein, leading to various biological effects.
相似化合物的比较
Similar Compounds
3-(4,4-Dimethylpyrrolidin-3-yl)phenol: Similar structure but with methyl groups instead of ethyl groups.
3-(4,4-Diethylpyrrolidin-3-yl)aniline: Similar structure but with an amino group instead of a phenolic group.
Uniqueness
3-(4,4-Diethylpyrrolidin-3-yl)phenol is unique due to the presence of both a phenolic group and a diethyl-substituted pyrrolidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C14H21NO |
|---|---|
分子量 |
219.32 g/mol |
IUPAC 名称 |
3-(4,4-diethylpyrrolidin-3-yl)phenol |
InChI |
InChI=1S/C14H21NO/c1-3-14(4-2)10-15-9-13(14)11-6-5-7-12(16)8-11/h5-8,13,15-16H,3-4,9-10H2,1-2H3 |
InChI 键 |
WNBRBVGBTXFGHT-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CNCC1C2=CC(=CC=C2)O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromo-3-methoxy-5H,6H,8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B13219070.png)









![Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B13219133.png)


![Methyl 2-chloro-5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13219148.png)
